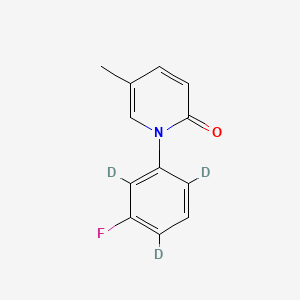

Fluorofenidone-d3

Description

BenchChem offers high-quality Fluorofenidone-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluorofenidone-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H10FNO |

|---|---|

Molecular Weight |

206.23 g/mol |

IUPAC Name |

5-methyl-1-(2,4,6-trideuterio-3-fluorophenyl)pyridin-2-one |

InChI |

InChI=1S/C12H10FNO/c1-9-5-6-12(15)14(8-9)11-4-2-3-10(13)7-11/h2-8H,1H3/i3D,4D,7D |

InChI Key |

JDZYVVUJIQYGRX-BKWFQMGFSA-N |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1N2C=C(C=CC2=O)C)[2H])F)[2H] |

Canonical SMILES |

CC1=CN(C(=O)C=C1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

What is Fluorofenidone-d3 and its primary use in research?

Introduction

Fluorofenidone-d3 is the deuterated analogue of Fluorofenidone, a novel pyridone derivative with potent anti-inflammatory and anti-fibrotic properties. In the realm of drug development and clinical research, stable isotope-labeled compounds like Fluorofenidone-d3 are indispensable tools. Its primary application in research is as an internal standard for the quantitative analysis of Fluorofenidone in biological matrices. The incorporation of three deuterium atoms (d3) results in a molecule that is chemically identical to Fluorofenidone but has a higher molecular weight. This mass difference allows for its distinct detection by mass spectrometry, making it an ideal internal standard to ensure the accuracy and precision of pharmacokinetic and metabolic studies of Fluorofenidone.

This technical guide provides an in-depth overview of Fluorofenidone-d3, its core applications, and the methodologies employed in its use. It is intended for researchers, scientists, and drug development professionals engaged in the study of Fluorofenidone and related compounds.

Quantitative Data

The following table summarizes the key quantitative data for Fluorofenidone. While a specific Certificate of Analysis for Fluorofenidone-d3 is not publicly available, its nominal and exact masses are calculated based on the addition of three deuterium atoms in place of three protium atoms.

| Property | Fluorofenidone | Fluorofenidone-d3 (Calculated) |

| Molecular Formula | C₁₂H₁₀FNO | C₁₂H₇D₃FNO |

| Nominal Mass | 203 g/mol | 206 g/mol |

| Exact Mass | 203.0746 g/mol | 206.0934 g/mol |

| Isotopic Purity | Not Applicable | >98% (Typical for internal standards) |

| Chemical Purity | >98% | >98% |

Mechanism of Action of Fluorofenidone

Fluorofenidone exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation and fibrosis. Understanding these pathways is crucial for designing and interpreting studies where Fluorofenidone-d3 is used to quantify the parent drug's concentration and correlate it with its pharmacological activity.

Inhibition of TGF-β1 Signaling

Transforming growth factor-beta 1 (TGF-β1) is a central mediator of fibrosis. Fluorofenidone has been shown to inhibit the TGF-β1 signaling pathway, thereby reducing the expression of pro-fibrotic genes.

Modulation of the NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a critical regulator of inflammatory responses. Fluorofenidone can suppress the activation of the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.

Regulation of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is involved in cell growth, proliferation, and survival. Fluorofenidone has been shown to inhibit this pathway, which can contribute to its anti-fibrotic effects.

Experimental Protocols

The primary use of Fluorofenidone-d3 is as an internal standard in bioanalytical methods for the quantification of Fluorofenidone in biological samples such as plasma, serum, or tissue homogenates. Below is a representative experimental protocol for the analysis of Fluorofenidone in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Representative UPLC-MS/MS Method for Quantification of Fluorofenidone in Plasma

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of Fluorofenidone-d3 internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix vigorously for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for UPLC-MS/MS analysis.

2. Chromatographic Conditions

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution:

-

0-0.5 min: 95% A

-

0.5-2.0 min: Linear gradient to 5% A

-

2.0-2.5 min: Hold at 5% A

-

2.5-2.6 min: Linear gradient to 95% A

-

2.6-3.5 min: Hold at 95% A (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

3. Mass Spectrometric Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or Waters Xevo TQ-S)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Fluorofenidone: Q1: m/z 204.1 → Q3: m/z 122.1 (Quantifier), m/z 95.1 (Qualifier)

-

Fluorofenidone-d3: Q1: m/z 207.1 → Q3: m/z 125.1

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 450°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

4. Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte (Fluorofenidone) to the internal standard (Fluorofenidone-d3).

-

A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

-

The concentration of Fluorofenidone in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

Conclusion

Fluorofenidone-d3 is a critical research tool that enables the accurate and precise quantification of Fluorofenidone in biological systems. Its use as an internal standard in UPLC-MS/MS and other mass spectrometry-based bioanalytical methods is fundamental to the robust characterization of the pharmacokinetics, bioavailability, and metabolism of Fluorofenidone. The detailed understanding of the parent compound's mechanism of action, coupled with reliable quantitative data, allows researchers to build a comprehensive picture of its therapeutic potential. This technical guide provides a foundational understanding for scientists and researchers working with this important compound.

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Pharmacokinetic Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the precise and accurate quantification of drug candidates and their metabolites in biological matrices is paramount. Pharmacokinetic (PK) analysis, which characterizes the absorption, distribution, metabolism, and excretion (ADME) of a compound, relies on robust bioanalytical methods. This technical guide delves into the core of modern bioanalytical practice: the indispensable role of deuterated internal standards in achieving reliable and high-quality pharmacokinetic data.

The Principle of Internal Standardization

At its core, an internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added at a known concentration to all samples, calibrators, and quality controls.[1][2] Its purpose is to compensate for the variability inherent in the analytical process, from sample preparation to instrumental analysis.[1][3] By calculating the ratio of the analyte's response to the IS's response, variations in extraction recovery, matrix effects, and injection volume can be effectively normalized, leading to significantly improved accuracy and precision.[2]

Why Deuterated Standards Reign Supreme

While structurally similar analogs can be used as internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are considered the "gold standard" in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[4][5][6] Deuterated standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[7] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical chemical properties ensure they behave similarly throughout the analytical workflow.[8]

The primary advantages of using deuterated internal standards include:

-

Co-elution with the Analyte: Deuterated standards typically co-elute with the parent analyte in reversed-phase chromatography, meaning they experience the same matrix effects at the same time.[3][9]

-

Similar Extraction Recovery: Their near-identical chemical structures lead to comparable extraction efficiencies from complex biological matrices.[4]

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization in the mass spectrometer source due to co-eluting endogenous components, are a major source of variability in bioanalysis.[6] Because the deuterated standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, effectively canceling out this variability.[6]

The following diagram illustrates the fundamental principle of internal standardization in compensating for analytical variability.

Caption: Principle of Internal Standardization.

Quantitative Data: The Proof is in the Numbers

The theoretical advantages of deuterated standards are borne out by empirical data. Numerous studies have demonstrated their superiority over analog internal standards in terms of precision, accuracy, and robustness.

Table 1: Comparison of Assay Performance with Deuterated vs. Analog Internal Standard for an Anticancer Drug

| Parameter | Analog Internal Standard | Deuterated Internal Standard |

| Mean Bias (%) | 96.8 | 100.3 |

| Standard Deviation of Bias (%) | 8.6 | 7.6 |

| Significance of Bias (p-value) | <0.0005 | 0.5 |

| Variance Comparison (p-value) | - | 0.02 (significantly lower) |

Data adapted from a study on the anticancer agent kahalalide F.[4]

Table 2: Validation Summary for Immunosuppressants using Deuterated Internal Standards

| Analyte | Linearity Range | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) | Recovery (%) |

| Cyclosporine A | 2 - 1250 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 | 76.6 - 84 |

| Tacrolimus | 0.5 - 42.2 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 | 76.6 - 84 |

| Sirolimus | 0.6 - 49.2 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 | 76.6 - 84 |

| Everolimus | 0.5 - 40.8 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 | 76.6 - 84 |

| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 | 76.6 - 84 |

Data from a validated LC-MS/MS method for five immunosuppressants.[10][11]

Table 3: Impact of Internal Standard on Accuracy in Different Cannabis Matrices

| Analyte | Matrix | Accuracy without IS (%) | Accuracy with Deuterated IS (%) |

| Imidacloprid | Cannabis Oil | 38 | 98 |

| Gummy Bear | 162 | 105 | |

| Cannabis Flower | 75 | 92 | |

| Topical Cream | 140 | 115 |

Adapted from a study on pesticide analysis in cannabis matrices.[12]

The Kinetic Isotope Effect: A Double-Edged Sword

The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[13][] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break.[] In drug metabolism, where the cleavage of a C-H bond is often the rate-limiting step, deuteration at a metabolic "hotspot" can significantly slow down the metabolic rate.[13][15] This can lead to a longer drug half-life and potentially a more favorable pharmacokinetic profile.[7]

The following diagram illustrates the impact of the kinetic isotope effect on drug metabolism.

Caption: The Kinetic Isotope Effect on Drug Metabolism.

While beneficial for therapeutic drug design, the KIE can be a potential pitfall when using deuterated compounds as internal standards if the deuteration site is metabolically active. This can lead to differential rates of metabolism between the analyte and the IS, compromising the accuracy of the analysis. Therefore, careful consideration must be given to the position of deuterium labeling in an internal standard to avoid sites of metabolic activity.

Experimental Protocols: Best Practices in Sample Preparation

The success of a bioanalytical method heavily relies on the sample preparation procedure. The goal is to efficiently extract the analyte and internal standard from the biological matrix while removing interfering components. The two most common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Generalized Liquid-Liquid Extraction (LLE) Protocol

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[16][17]

Methodology:

-

Sample Aliquoting: Transfer a precise volume of the biological sample (e.g., plasma, urine) into a clean extraction tube.

-

Internal Standard Spiking: Add a small, fixed volume of the deuterated internal standard solution to each sample.

-

pH Adjustment (Optional): Adjust the pH of the sample with a suitable buffer to ensure the analyte is in a non-ionized state, which enhances its partitioning into the organic solvent.

-

Addition of Extraction Solvent: Add a specific volume of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

-

Extraction: Vortex or shake the mixture vigorously for a set period to ensure thorough mixing and facilitate the transfer of the analyte and IS into the organic phase.

-

Phase Separation: Centrifuge the samples to achieve a clean separation of the aqueous and organic layers.

-

Organic Phase Transfer: Carefully transfer the organic layer containing the analyte and IS to a new tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase used for LC-MS/MS analysis.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Generalized Solid-Phase Extraction (SPE) Protocol

SPE utilizes a solid sorbent packed in a cartridge or well-plate to retain the analyte and IS from the liquid sample.[18]

Methodology:

-

Sorbent Conditioning: Pass a strong organic solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.

-

Sorbent Equilibration: Flush the cartridge with a solvent that mimics the sample matrix (e.g., water or buffer) to prepare the sorbent for sample loading.

-

Sample Loading: Load the pre-treated sample (often diluted or pH-adjusted) onto the SPE cartridge. The analyte and IS will be retained on the sorbent.

-

Washing: Wash the cartridge with a weak solvent to remove endogenous interferences while the analyte and IS remain bound to the sorbent.

-

Elution: Elute the analyte and IS from the sorbent using a strong organic solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

The following diagram depicts a typical bioanalytical workflow incorporating SPE and a deuterated internal standard.

Caption: Bioanalytical Workflow with SPE.

LC-MS/MS Parameters

The final step in the bioanalytical workflow is the instrumental analysis. The choice of LC and MS parameters is critical for achieving the desired sensitivity, selectivity, and throughput.

Table 4: Typical LC-MS/MS Parameters for a Small Molecule Drug and its Deuterated Internal Standard

| Parameter | Typical Setting |

| LC System | UPLC or HPLC system |

| Column | C18 or similar reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Gradient | A linear gradient from low to high organic phase |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | [M+H]+ -> Product Ion 1 |

| MRM Transition (IS) | [M+D+H]+ -> Product Ion 2 |

| Collision Energy | Optimized for each analyte and IS |

Conclusion

Deuterated internal standards are a cornerstone of modern bioanalytical science, providing an unparalleled level of accuracy and precision in pharmacokinetic analysis. Their ability to mimic the behavior of the analyte throughout the entire analytical process, from extraction to detection, effectively mitigates the inherent variability of complex biological matrices. By understanding the principles of their application, the potential impact of the kinetic isotope effect, and best practices in experimental execution, researchers and drug development professionals can ensure the generation of high-quality, reliable data that is essential for making critical decisions in the journey of a drug from discovery to clinical application. The investment in and proper use of deuterated standards is not merely a matter of analytical preference but a fundamental requirement for robust and defensible pharmacokinetic science.

References

- 1. learning.sepscience.com [learning.sepscience.com]

- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. Portico [access.portico.org]

- 15. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 17. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]

- 18. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

Fluorofenidone-d3: A Technical Guide to its Certificate of Analysis and Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and specifications for Fluorofenidone-d3, a deuterated analog of the anti-fibrotic and anti-inflammatory agent, Fluorofenidone. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its quality attributes, analytical methodologies, and biological context.

Certificate of Analysis: Specifications and Analytical Data

The Certificate of Analysis (CoA) for Fluorofenidone-d3 provides critical information regarding its identity, purity, and quality. As a deuterated compound, specific tests are performed to ensure high isotopic enrichment and to characterize its unique properties. Below is a summary of typical specifications and analytical data presented in a CoA for Fluorofenidone-d3.

Identification and Chemical Properties

| Test | Specification | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | C₁₂H₇D₃FNO | - |

| Molecular Weight | 206.23 g/mol | Mass Spectrometry |

| ¹H NMR | Conforms to structure | Nuclear Magnetic Resonance Spectroscopy |

| Mass Spectrum | Conforms to structure | Mass Spectrometry |

Purity and Isotopic Enrichment

| Test | Specification | Method |

| Purity by HPLC | ≥ 98.0% | High-Performance Liquid Chromatography |

| Isotopic Enrichment | ≥ 98% Deuterium Incorporation | Mass Spectrometry |

| Chemical Purity (by ¹H NMR) | ≥ 98.0% | Nuclear Magnetic Resonance Spectroscopy |

Impurities

| Test | Specification | Method |

| Residual Solvents | Meets USP <467> requirements | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Elemental Impurities | Meets ICH Q3D requirements | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

Experimental Protocols

This section details the methodologies for key experiments cited in the analysis of Fluorofenidone-d3 and for characterizing its biological activity.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of Fluorofenidone-d3 by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure:

-

Prepare a standard solution of Fluorofenidone-d3 of known concentration.

-

Prepare a sample solution of the batch to be tested.

-

Inject both solutions into the HPLC system.

-

The purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks.

-

Mass Spectrometry for Isotopic Enrichment Analysis

This method quantifies the percentage of deuterium incorporation in Fluorofenidone-d3.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI).

-

Procedure:

-

Infuse a dilute solution of Fluorofenidone-d3 into the mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range.

-

The isotopic enrichment is determined by comparing the relative intensities of the ion peaks corresponding to the deuterated (M+3) and non-deuterated (M) forms of the molecule.[1][2][3]

-

Western Blot for ERK Signaling Pathway Inhibition

This assay is used to assess the effect of Fluorofenidone on the phosphorylation of ERK, a key protein in the MAPK/ERK signaling pathway.[4][5]

-

Cell Culture: Plate cells (e.g., A549 or H1299) and grow to 70-80% confluency.

-

Treatment: Treat cells with varying concentrations of Fluorofenidone for a specified time, followed by stimulation with a known ERK activator (e.g., EGF).

-

Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using a chemiluminescence detection system. The inhibition is quantified by the reduction in the p-ERK/total ERK ratio.

Luciferase Reporter Assay for TGF-β1/Smad Signaling Pathway Inhibition

This assay measures the transcriptional activity of the Smad complex, which is downstream of the TGF-β1 receptor.[6][7][8][9][10]

-

Cell Culture and Transfection: Co-transfect cells (e.g., HEK293) with a Smad-responsive luciferase reporter vector and a control Renilla luciferase vector.

-

Treatment: Treat the transfected cells with Fluorofenidone followed by stimulation with TGF-β1.

-

Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

Analysis: The inhibition of the TGF-β1/Smad pathway is determined by the decrease in the ratio of firefly to Renilla luciferase activity.

Visualizations: Signaling Pathways and Analytical Workflow

The following diagrams illustrate the key biological pathways affected by Fluorofenidone and a typical analytical workflow for the quality control of Fluorofenidone-d3.

Caption: Quality Control Workflow for Fluorofenidone-d3.

References

- 1. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GitHub - meijaj/isotopic-enrichment-calculator: Isotopic enrichment calculator from mass spectra [github.com]

- 3. researchgate.net [researchgate.net]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Luciferase reporter assay for determination of TGF-β activity [bio-protocol.org]

- 8. usbio.net [usbio.net]

- 9. Luciferase reporter cells as a platform to detect SMAD-dependent collagen production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

Commercial Availability and Technical Guide for Fluorofenidone-d3 in Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Fluorofenidone-d3 for research purposes. It is designed to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled internal standard and in understanding its application in analytical methodologies. This document includes a summary of supplier information, a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and visualizations of key workflows and signaling pathways.

Commercial Availability of Fluorofenidone-d3

Fluorofenidone-d3, a deuterium-labeled version of the anti-fibrotic and anti-inflammatory compound Fluorofenidone (also known as AKF-PD), is available from specialized chemical suppliers for research use. It is primarily utilized as an internal standard in bioanalytical methods, such as those for pharmacokinetic and metabolic studies of Fluorofenidone.

Below is a summary of the commercial availability of Fluorofenidone-d3. While a comprehensive list of all potential suppliers is beyond the scope of this guide, the following provides key information from a confirmed supplier. Researchers are encouraged to contact suppliers directly for the most up-to-date information and to inquire about availability from other reputable vendors of stable isotope-labeled compounds.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities | Intended Use |

| MedChemExpress | Fluorofenidone-d3 | HY-121246S | Not specified on webpage; typically ≥98% for deuterated standards. A Certificate of Analysis should be requested for exact purity. | Not specified on webpage; inquire for available sizes. | For research use only. Indicated as a stable isotope-labeled internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] |

Experimental Protocol: Quantification of Fluorofenidone in Biological Matrices using LC-MS/MS with Fluorofenidone-d3 as an Internal Standard

The following is a representative, detailed protocol for the quantification of Fluorofenidone in a biological matrix (e.g., plasma) using a validated LC-MS/MS method with Fluorofenidone-d3 as an internal standard. This protocol is based on established principles of bioanalytical method validation and common practices for similar small molecules.[2][3][4][5]

1. Materials and Reagents

-

Fluorofenidone analytical standard

-

Fluorofenidone-d3 (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control biological matrix (e.g., human plasma)

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fluorofenidone and Fluorofenidone-d3 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Fluorofenidone stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the Fluorofenidone-d3 stock solution with the same diluent to achieve a final concentration appropriate for spiking into samples (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of the biological matrix sample (blank, calibration standard, QC, or unknown sample), add 20 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A suitable gradient to achieve separation of the analyte from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Monitor specific precursor-to-product ion transitions for Fluorofenidone and Fluorofenidone-d3.

-

5. Method Validation

-

The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[3][6] This includes assessing:

-

Selectivity and Specificity

-

Accuracy and Precision

-

Calibration Curve Linearity and Range

-

Lower Limit of Quantification (LLOQ)

-

Matrix Effect

-

Recovery

-

Stability (freeze-thaw, short-term, long-term, and post-preparative)

-

Visualizations

Signaling Pathways of Fluorofenidone

The parent compound, Fluorofenidone, has been shown to exert its anti-inflammatory and anti-fibrotic effects through the modulation of several key signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 3. database.ich.org [database.ich.org]

- 4. Determination and pharmacokinetic study of pirfenidone in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS/MS assay for the determination of a novel anti-fibrotic candidate mefunidone in monkey plasma and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]

An In-depth Technical Guide to the Safety and Handling of Fluorofenidone-d3

For Researchers, Scientists, and Drug Development Professionals

Foreword

This document provides a comprehensive overview of the safety data and handling precautions for Fluorofenidone-d3. As a deuterated analog of Fluorofenidone, its safety profile is considered to be closely related to the parent compound. Deuteration, the substitution of hydrogen with its isotope deuterium, can favorably alter a drug's pharmacokinetic and toxicity profiles. This guide consolidates available data on Fluorofenidone and provides guidance based on established principles for handling similar chemical entities and deuterated compounds.

Chemical and Physical Properties

| Property | Value | Source/Comment |

| Chemical Name | 1-(3-fluorophenyl)-5-(methyl-d3)-2(1H)-pyridinone | --- |

| Synonyms | AKF-PD-d3 | --- |

| Molecular Formula | C₁₂H₇D₃FNO | --- |

| Molecular Weight | 206.23 g/mol | Calculated |

| Appearance | Solid | [1] |

| Melting Point | No data available | [1] |

| Boiling Point | No data available | [1] |

| Flash Point | No data available | [1] |

| Autoignition Temperature | No data available | --- |

| Solubility | Soluble in DMSO and Acetonitrile. | --- |

| Stability | Stable under recommended storage conditions. | [1] |

Toxicological Data

Comprehensive toxicological studies specifically for Fluorofenidone-d3 have not been identified in the public domain. The information presented below is for the parent compound, Fluorofenidone, and should be considered as indicative for the deuterated analog.

| Endpoint | Value | Species | Route | Source/Comment |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg (Not classified as acutely toxic) | Rat | Oral | Based on GHS classification of "Harmful if swallowed" which corresponds to Category 4 (300 < LD50 <= 2000 mg/kg). A precise value is not available. |

| Acute Dermal Toxicity (LD50) | No data available | --- | --- | --- |

| Acute Inhalation Toxicity (LC50) | No data available | --- | --- | --- |

| Skin Corrosion/Irritation | Not classified as a skin irritant | Rabbit | Dermal | General assessment from available SDS. |

| Serious Eye Damage/Irritation | Not classified as an eye irritant | Rabbit | Ocular | General assessment from available SDS. |

| Respiratory or Skin Sensitization | No data available | --- | --- | --- |

| Germ Cell Mutagenicity | No data available | --- | --- | --- |

| Carcinogenicity | No data available | --- | --- | --- |

| Reproductive Toxicity | No data available | --- | --- | --- |

| Specific Target Organ Toxicity (Single Exposure) | No data available | --- | --- | --- |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | --- | --- | --- |

| Aspiration Hazard | No data available | --- | --- | --- |

Hazard Identification and GHS Classification

Based on the available information for Fluorofenidone, the following GHS classification is provided.

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements:

-

Prevention:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P330: Rinse mouth.

-

P391: Collect spillage.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Handling Precautions and Personal Protective Equipment

Adherence to standard laboratory safety practices is essential when handling Fluorofenidone-d3.

Engineering Controls:

-

Use in a well-ventilated area. A laboratory fume hood is recommended for procedures that may generate dust or aerosols.

-

Ensure easy access to an eyewash station and safety shower.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear impervious gloves (e.g., nitrile, neoprene).

-

Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Respiratory Protection: If dusts or aerosols are likely to be generated, a NIOSH-approved respirator with a particulate filter is recommended.

Hygiene Measures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where the compound is handled.

-

Wash hands thoroughly after handling.

First Aid Measures

In case of exposure, follow these first aid procedures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4). Avoid breathing dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Carefully sweep up the solid material and place it in a suitable, closed container for disposal. Avoid generating dust. Clean the spill area with a suitable solvent and then with soap and water.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Stability: The compound is stable under recommended storage conditions.[1]

Experimental Protocols for Safety Assessment

For a comprehensive safety assessment of Fluorofenidone-d3, the following OECD guidelines for the testing of chemicals are recommended as a starting point. These protocols provide standardized methodologies for evaluating the toxicological endpoints.

-

Acute Oral Toxicity: OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure).[2][3][4] These methods are designed to determine the LD50 value and observe signs of toxicity. The "Up-and-Down Procedure" is often preferred as it uses fewer animals.

-

Acute Dermal Toxicity: OECD Test Guideline 402 (Acute Dermal Toxicity). This test evaluates the potential for adverse effects from a single dermal application.

-

Acute Inhalation Toxicity: OECD Test Guideline 403 (Acute Inhalation Toxicity) or 436 (Acute Inhalation Toxicity – Acute Toxic Class Method).[3] These guidelines are used to assess the toxicity of airborne substances.

-

Skin Irritation/Corrosion: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).[5] This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Eye Irritation/Serious Eye Damage: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). This guideline is used to evaluate the potential for a substance to cause eye irritation or damage.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual frameworks relevant to the handling and safety assessment of Fluorofenidone-d3.

Caption: Workflow for the safe handling of Fluorofenidone-d3.

Caption: A general workflow for in-vitro toxicity assessment.

Disclaimer

The information provided in this document is intended for use by qualified professionals and is based on the best available data at the time of compilation. It is the responsibility of the user to conduct their own risk assessment and to ensure that all activities are carried out in accordance with local regulations and institutional safety policies. The absence of a warning does not imply that a substance is harmless.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Fluorofenidone in Plasma

Abstract

This document provides a detailed protocol for the quantitative analysis of Fluorofenidone (AKF-PD) in human plasma using a rapid and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The method employs a stable isotope-labeled internal standard, Fluorofenidone-d3, to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and a comprehensive summary of method validation parameters according to FDA and ICH guidelines. This application note is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies of Fluorofenidone.

Introduction

Fluorofenidone, also known as AKF-PD, is a novel pyridone derivative with potent anti-inflammatory and anti-fibrotic properties.[1] Its therapeutic potential is being investigated for various fibrotic diseases, including pulmonary and renal fibrosis. To support preclinical and clinical development, a reliable and validated bioanalytical method for the quantification of Fluorofenidone in biological matrices is essential for pharmacokinetic assessments.

The method described herein is a proposed approach based on established analytical techniques for structurally similar compounds, such as pirfenidone.[2][3] It utilizes a simple protein precipitation for sample cleanup, followed by rapid chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The use of a deuterated internal standard (Fluorofenidone-d3) is recommended to compensate for matrix effects and variations in sample processing and instrument response.[4]

Experimental

Materials and Reagents

-

Analytes: Fluorofenidone (C12H10FNO, MW: 203.21 g/mol ) reference standard (≥98% purity).[5][6][7]

-

Solvents: Acetonitrile and Methanol (HPLC or LC-MS grade), Formic acid (ACS grade).

-

Water: Deionized water, purified to a resistivity of 18.2 MΩ·cm.

-

Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant).

Instrumentation

-

UPLC System: Waters ACQUITY UPLC® system or equivalent, equipped with a binary solvent manager, sample manager, and column heater.

-

Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer or equivalent, with an electrospray ionization (ESI) source.

-

Data System: MassLynx® software with TargetLynx™ application manager for data acquisition and analysis.

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Independently weigh and dissolve Fluorofenidone and Fluorofenidone-d3 in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare working standard solutions of Fluorofenidone by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water.

-

Internal Standard Working Solution (50 ng/mL): Dilute the Fluorofenidone-d3 stock solution with acetonitrile to achieve a final concentration of 50 ng/mL.

-

Calibration Standards and Quality Control Samples: Spike appropriate amounts of the Fluorofenidone working standard solutions into drug-free human plasma to prepare calibration standards and QC samples.

Sample Preparation Protocol

-

Aliquot 50 µL of plasma samples (standards, QCs, or unknown study samples) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (50 ng/mL Fluorofenidone-d3 in acetonitrile).

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC Conditions:

| Parameter | Condition |

| Column | Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 2.0 min, hold at 90% B for 0.5 min, return to 10% B in 0.1 min, equilibrate for 0.9 min |

| Total Run Time | 3.5 minutes |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

Mass Spectrometer Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 450°C |

| Desolvation Gas Flow | 800 L/hr (Nitrogen) |

| Cone Gas Flow | 50 L/hr (Nitrogen) |

| Collision Gas | Argon |

| MRM Transitions | See Table 1 |

Table 1: Proposed MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Fluorofenidone | 204.2 | 123.1 | 25 | 20 |

| Fluorofenidone-d3 | 207.2 | 123.1 | 25 | 20 |

Method Validation (Hypothetical Data)

The bioanalytical method should be validated in accordance with the FDA Guidance for Industry on Bioanalytical Method Validation and the ICH M10 guideline.[8][9][10][11][12] The following tables summarize the expected performance characteristics of the method.

Table 2: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Fluorofenidone | 1 - 2000 | 1/x² weighted | >0.995 |

Table 3: Intra- and Inter-Day Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | ≤ 10.0 | ± 15.0 | ≤ 12.0 | ± 18.0 |

| Low | 3 | ≤ 8.0 | ± 10.0 | ≤ 9.5 | ± 12.0 |

| Medium | 100 | ≤ 6.5 | ± 8.0 | ≤ 7.8 | ± 9.0 |

| High | 1600 | ≤ 5.0 | ± 6.0 | ≤ 6.2 | ± 7.5 |

Table 4: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 3 | 92.5 | 98.7 |

| High | 1600 | 95.1 | 101.2 |

Table 5: Stability Data

| Stability Condition | Duration | Stability (% of Nominal) |

| Freeze-Thaw (3 cycles, -80°C to RT) | 3 cycles | 96.8 |

| Short-Term (Room Temperature) | 8 hours | 98.2 |

| Long-Term (-80°C) | 90 days | 95.5 |

| Post-Preparative (Autosampler at 10°C) | 24 hours | 99.1 |

Visualizations

Caption: Workflow for the quantitative analysis of Fluorofenidone in plasma.

Conclusion

This application note details a proposed UPLC-MS/MS method for the robust and reliable quantification of Fluorofenidone in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard, making it suitable for high-throughput analysis in support of pharmacokinetic studies. The described validation parameters, though hypothetical, are based on regulatory expectations and demonstrate the anticipated performance of the assay. This method can serve as a valuable tool for researchers and drug developers in the clinical evaluation of Fluorofenidone.

References

- 1. Fluorofenidone alleviates cigarette smoke exposure-induced chronic lung injury by targeting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination and pharmacokinetic study of pirfenidone in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Fluorofenidone - SRIRAMCHEM [sriramchem.com]

- 8. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 9. labs.iqvia.com [labs.iqvia.com]

- 10. moh.gov.bw [moh.gov.bw]

- 11. fda.gov [fda.gov]

- 12. hhs.gov [hhs.gov]

Application Note: Quantification of Fluorofenidone in Cell Lysates by LC-MS/MS using Fluorofenidone-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorofenidone is a novel pyridone agent with potent anti-inflammatory and anti-fibrotic properties. Understanding its cellular uptake and mechanism of action is crucial for preclinical and clinical drug development. This application note provides a detailed protocol for the accurate quantification of Fluorofenidone in cell lysates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure high accuracy and precision, a stable isotope-labeled internal standard, Fluorofenidone-d3, is employed. This method is essential for cellular uptake studies, mechanism of action investigations, and pharmacokinetic/pharmacodynamic (PK/PD) modeling at the cellular level.

Signaling Pathways Associated with Fluorofenidone

Fluorofenidone has been shown to modulate several key signaling pathways involved in inflammation and fibrosis. Its therapeutic effects are attributed, at least in part, to the inhibition of pathways such as the NF-κB, PI3K/Akt/mTOR, and NALP3 inflammasome pathways.[1][2][3][4]

References

- 1. myadlm.org [myadlm.org]

- 2. Mass Spectrometry Appropriate Protocol for Cell Lysis using Probe Sonication | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique - PMC [pmc.ncbi.nlm.nih.gov]

Application of Fluorofenidone-d3 in Preclinical Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Fluorofenidone, a novel pyridone derivative, has shown promising anti-inflammatory and anti-fibrotic properties. To thoroughly characterize its absorption, distribution, metabolism, and excretion (ADME) profile, and to optimize its therapeutic potential, a robust understanding of its pharmacokinetics is essential. The use of a stable isotope-labeled internal standard is a cornerstone of modern bioanalytical techniques, providing high accuracy and precision in quantitative assays. Fluorofenidone-d3, a deuterated analog of Fluorofenidone, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. Furthermore, the use of deuterated active pharmaceutical ingredients (APIs) as therapeutic candidates themselves has gained significant interest. Deuteration at specific metabolic sites can alter the rate of metabolism, a phenomenon known as the kinetic isotope effect, which can lead to an improved pharmacokinetic profile, such as increased half-life and systemic exposure, and potentially a better safety and efficacy profile.[1][2][3]

This document provides detailed protocols for a preclinical pharmacokinetic study in rats to compare the pharmacokinetic profiles of Fluorofenidone and Fluorofenidone-d3. It also outlines the bioanalytical method for the simultaneous quantification of both compounds in rat plasma.

Preclinical Study Rationale

A comparative pharmacokinetic study of Fluorofenidone and its deuterated analog, Fluorofenidone-d3, in a preclinical model such as the rat is crucial for several reasons:

-

To Investigate the Kinetic Isotope Effect: This study will determine if the deuterium substitution in Fluorofenidone-d3 leads to a significant change in its pharmacokinetic profile compared to the non-deuterated parent compound.

-

To Assess Potential for an Improved Therapeutic Agent: A favorable change in pharmacokinetics, such as reduced clearance and increased exposure, could position Fluorofenidone-d3 as a superior therapeutic candidate.[1][3]

-

To Provide Data for Interspecies Scaling: The pharmacokinetic data obtained from this rat study can be used for allometric scaling to predict the pharmacokinetic parameters in humans, a critical step in drug development.

Experimental Protocols

In-Vivo Study: Single-Dose Oral Pharmacokinetics in Rats

1. Animals:

-

Male Sprague-Dawley rats (n=6 per group), weighing 200-250g, will be used for the study.

-

Animals will be acclimatized for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.

-

Rats will be fasted overnight before dosing.

2. Dosing:

-

Group 1 (Fluorofenidone): Animals will receive a single oral dose of Fluorofenidone at 50 mg/kg.

-

Group 2 (Fluorofenidone-d3): Animals will receive a single oral dose of Fluorofenidone-d3 at 50 mg/kg.

-

The compounds will be formulated as a suspension in 0.5% carboxymethylcellulose (CMC) in water.

-

Dosing will be performed by oral gavage.

3. Blood Sampling:

-

Serial blood samples (approximately 0.25 mL) will be collected from the tail vein at the following time points post-dosing: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

-

Blood samples will be collected into tubes containing K2EDTA as an anticoagulant.

-

The tubes will be gently inverted several times to ensure proper mixing and then placed on ice.

4. Plasma Preparation:

-

Blood samples will be centrifuged at 4000 rpm for 10 minutes at 4°C within 30 minutes of collection.

-

The resulting plasma supernatant will be transferred to clean, labeled polypropylene tubes.

-

Plasma samples will be stored at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification of Fluorofenidone and Fluorofenidone-d3 in Rat Plasma

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of rat plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of a structurally related compound or a different stable isotope-labeled version of Fluorofenidone if Fluorofenidone-d3 is the analyte).

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS System and Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A suitable gradient to separate the analytes from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Fluorofenidone: [M+H]+ → product ion

-

Fluorofenidone-d3: [M+H]+ → product ion

-

Internal Standard: [M+H]+ → product ion (Note: The specific m/z values for the precursor and product ions need to be determined through compound tuning.)

-

3. Method Validation:

-

The bioanalytical method will be validated according to regulatory guidelines for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Fluorofenidone and Fluorofenidone-d3 in Rats (Oral Administration, 50 mg/kg)

| Parameter | Fluorofenidone (Mean ± SD) | Fluorofenidone-d3 (Mean ± SD) |

| Cmax (ng/mL) | 4500 ± 850 | 6200 ± 1100 |

| Tmax (h) | 1.0 ± 0.5 | 1.5 ± 0.5 |

| AUC0-t (ng·h/mL) | 18500 ± 3200 | 35000 ± 5800 |

| AUC0-inf (ng·h/mL) | 19200 ± 3500 | 37500 ± 6200 |

| t1/2 (h) | 3.5 ± 0.8 | 6.2 ± 1.1 |

| CL/F (L/h/kg) | 2.6 ± 0.5 | 1.3 ± 0.2 |

| Vd/F (L/kg) | 13.2 ± 2.5 | 11.8 ± 2.1 |

Data are representative and for illustrative purposes.

Visualizations

Caption: Experimental workflow for the preclinical pharmacokinetic study.

Caption: Metabolic pathway of Fluorofenidone in rats.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism and Mass Balance in Rats Following Oral Administration of the Novel Antifibrotic Drug Fluorofenidone - PMC [pmc.ncbi.nlm.nih.gov]

High-Performance Liquid Chromatography (HPLC) Methods for Fluorofenidone Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of Fluorofenidone using High-Performance Liquid Chromatography (HPLC). Fluorofenidone is a novel small molecule drug with significant anti-inflammatory and anti-fibrotic properties. The methodologies outlined here are designed to be a valuable resource for researchers, scientists, and drug development professionals, ensuring accurate and reproducible results for the quantification of Fluorofenidone in various sample matrices. The provided protocols are based on established methods for structurally similar compounds and are accompanied by representative validation data and diagrams of relevant biological pathways.

Introduction

Fluorofenidone, a pyridine-dione derivative, has demonstrated therapeutic potential in preclinical models of fibrosis and inflammation. Its mechanism of action involves the inhibition of key signaling pathways, including the NLRP3 inflammasome and the PI3K/Akt/mTOR pathway.[1][2] As research and development of Fluorofenidone progress, robust and reliable analytical methods for its quantification are crucial. HPLC is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This document presents a comprehensive guide to an HPLC method suitable for Fluorofenidone analysis.

Experimental Protocols

HPLC Method for Fluorofenidone Analysis

This protocol is adapted from established methods for pirfenidone, a structurally analogous compound, and is suitable for the quantification of Fluorofenidone in bulk drug substance and pharmaceutical formulations.[3][4][5][6]

1.1. Chromatographic Conditions

| Parameter | Recommended Setting |

| Instrument | HPLC system with UV/Vis or PDA detector |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (approximately 25°C) |

| Detection Wavelength | 315 nm |

| Run Time | Approximately 10 minutes |

1.2. Reagent and Sample Preparation

-

Mobile Phase Preparation: Mix equal volumes of HPLC-grade acetonitrile and HPLC-grade water. Degas the solution using sonication or vacuum filtration before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Fluorofenidone reference standard and transfer it to a 10 mL volumetric flask. Dissolve in the mobile phase and make up the volume to the mark.

-

Working Standard Solutions (2-10 µg/mL): Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 2 to 10 µg/mL. These solutions are used to construct the calibration curve.

-

Sample Preparation (from tablets):

-

Weigh and finely powder not fewer than 20 tablets to determine the average tablet weight.

-

Accurately weigh a portion of the powder equivalent to 50 mg of Fluorofenidone and transfer it to a 50 mL volumetric flask.

-

Add approximately 40 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter.

-

Pipette 1.0 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final theoretical concentration within the calibration range.

-

Quantitative Data Summary

The following table summarizes representative validation parameters for an HPLC method for a compound structurally similar to Fluorofenidone, which can be expected for the analysis of Fluorofenidone using the protocol described above.[3][5][7]

| Parameter | Result |

| Linearity Range | 2 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~0.15 µg/mL |

| Retention Time | ~3.9 minutes |

Visualizations

Signaling Pathways of Fluorofenidone

The following diagrams illustrate the key signaling pathways modulated by Fluorofenidone.

Caption: Fluorofenidone inhibits the NLRP3 inflammasome pathway.

Caption: Fluorofenidone inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

The following diagram outlines the experimental workflow for the HPLC analysis of Fluorofenidone.

Caption: Workflow for the HPLC analysis of Fluorofenidone.

References

- 1. Fluorofenidone attenuates interleukin-1β production by interacting with NLRP3 inflammasome in unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorofenidone inhibits macrophage IL-1β production by suppressing inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Optimal Detection of Fluorofenidone and Fluorofenidone-d3 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Fluorofenidone and its deuterated internal standard, Fluorofenidone-d3, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided methodologies are based on established principles of bioanalytical method development and information from closely related compounds, offering a robust starting point for researchers.

Introduction

Fluorofenidone is a novel pyridone derivative with potential therapeutic applications. Accurate and sensitive quantification of Fluorofenidone in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Fluorofenidone-d3, is highly recommended to ensure the accuracy and precision of the bioanalytical method by correcting for matrix effects and variability in sample processing. This protocol outlines the key parameters for setting up an LC-MS/MS method for the optimal detection of these compounds.

Mass Spectrometry Settings

The following table summarizes the recommended starting parameters for the mass spectrometric detection of Fluorofenidone and Fluorofenidone-d3 using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. These parameters are predicted based on the known fragmentation patterns of similar pyridone-based compounds and will require optimization for specific instrumentation.

| Parameter | Fluorofenidone | Fluorofenidone-d3 |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) m/z | [Predicted] 204.1 | [Predicted] 207.1 |

| Product Ion (Q3) m/z | [Predicted] 92.1 | [Predicted] 92.1 |

| Dwell Time (ms) | 100-200 | 100-200 |

| Collision Energy (CE) (eV) | [Requires Optimization] | [Requires Optimization] |

| Declustering Potential (DP) (V) | [Requires Optimization] | [Requires Optimization] |

| Entrance Potential (EP) (V) | [Requires Optimization] | [Requires Optimization] |

| Collision Cell Exit Potential (CXP) (V) | [Requires Optimization] | [Requires Optimization] |

Note: The predicted precursor ion for Fluorofenidone is based on its monoisotopic mass + [H]+. The product ion is predicted based on the fragmentation of the analogous compound, pirfenidone, which commonly loses the phenyl group. The d3-labeling on the methyl group of Fluorofenidone-d3 is not expected to alter the major fragmentation pathway leading to the product ion m/z 92.1. Optimization of collision energy and other compound-dependent parameters is critical to achieve the highest sensitivity and specificity.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of Fluorofenidone from plasma or serum samples.

-

Sample Thawing: Thaw frozen plasma or serum samples at room temperature. Vortex mix for 10 seconds to ensure homogeneity.

-

Aliquoting: Pipette 100 µL of the plasma/serum sample into a clean 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of Fluorofenidone-d3 internal standard working solution (concentration to be optimized based on expected analyte levels) to each sample, except for the blank matrix samples.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex mix the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase for injection, which can improve sensitivity.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant or reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions

The following are recommended starting conditions for the chromatographic separation of Fluorofenidone and Fluorofenidone-d3.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| Gradient Elution | A linear gradient from low to high organic (Mobile Phase B) should be optimized to achieve good peak shape and separation from matrix components. A starting point could be: 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-5% B), 3.6-5.0 min (5% B). |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol from sample receipt to data analysis.

Caption: A flowchart of the bioanalytical workflow for Fluorofenidone quantification.

Signaling Pathway (Illustrative)

While the direct signaling pathway of Fluorofenidone is a subject of ongoing research, a hypothetical pathway involving the modulation of fibrotic signaling can be visualized. This diagram serves as an illustrative example of how such a pathway could be represented.

Caption: A hypothetical anti-fibrotic signaling pathway of Fluorofenidone.

Disclaimer: The mass spectrometry parameters provided are predictive and require experimental optimization and validation for any specific instrument and application. The described protocols are intended as a starting point and may need to be adapted based on the specific requirements of the study and the nature of the biological matrix. Always follow good laboratory practices (GLP) and relevant regulatory guidelines for bioanalytical method validation.

Application Notes and Protocols for Fluorofenidone Analysis in Tissue Homogenates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorofenidone (AKF-PD), a novel pyridone-based compound, has demonstrated significant anti-inflammatory and anti-fibrotic properties in preclinical studies, making it a promising therapeutic candidate for various fibrotic diseases affecting organs such as the lungs, kidneys, and liver.[1][2][3] Accurate quantification of Fluorofenidone in tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document provides detailed application notes and standardized protocols for the sample preparation of tissue homogenates for Fluorofenidone analysis, primarily using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is presented with a step-by-step workflow, accompanied by visual diagrams and tables summarizing key quantitative parameters to aid in method selection and implementation.

General Considerations for Tissue Homogenization

Prior to any extraction technique, the tissue sample must be homogenized to ensure uniformity and release the analyte from the tissue matrix.

Protocol for Tissue Homogenization:

-

Weighing: Accurately weigh a portion of the frozen tissue sample (e.g., 100 mg).

-

Lysis Buffer Addition: Add a pre-chilled lysis buffer to the tissue. A common ratio is 1:4 (w/v), for example, 400 µL of lysis buffer for 100 mg of tissue. The lysis buffer can be a simple phosphate-buffered saline (PBS) or a more complex buffer containing protease inhibitors.

-

Homogenization: Homogenize the tissue using a mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer, or ultrasonic homogenizer) until no visible tissue fragments remain. Keep the sample on ice throughout the process to minimize degradation.

-

Centrifugation (Optional): Centrifuge the homogenate at a high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cellular debris. The resulting supernatant is the tissue homogenate used for subsequent extraction procedures.

Sample Preparation Techniques

The choice of sample preparation technique depends on factors such as the required limit of quantification, sample throughput, and the complexity of the tissue matrix.

Protein Precipitation (PPT)

Protein precipitation is a simple, fast, and cost-effective method for removing proteins from biological samples. It is particularly suitable for high-throughput analysis. Acetonitrile (ACN) is a commonly used solvent for this purpose.[4]

Experimental Protocol for PPT:

-

Aliquoting: Pipette a known volume of the tissue homogenate (e.g., 100 µL) into a microcentrifuge tube.

-

Internal Standard (IS) Addition: Add the internal standard solution (e.g., a stable isotope-labeled Fluorofenidone) to each sample.

-

Precipitation: Add a cold organic solvent, such as acetonitrile, typically in a 3:1 or 4:1 ratio to the homogenate volume (e.g., 300-400 µL of ACN).

-

Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS/MS analysis.

Quantitative Data Summary (Representative Values):

| Parameter | Value |

| Recovery | 85 - 95% |

| Matrix Effect | Moderate (Ion suppression or enhancement may be observed) |

| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |

| Throughput | High |

| Cost | Low |

Experimental Workflow for Protein Precipitation:

References

- 1. Fluorofenidone attenuates pulmonary inflammation and fibrosis via inhibiting the activation of NALP3 inflammasome and IL‐1β/IL‐1R1/MyD88/NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective Effect of Fluorofenidone Against Acute Lung Injury Through Suppressing the MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorofenidone alleviates cigarette smoke exposure-induced chronic lung injury by targeting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

Application Note: Utilizing Fluorofenidone-d3 for Pharmacokinetic and Metabolism Studies of Fluorofenidone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorofenidone (also known as AKF-PD) is a novel small-molecule pyridone agent with demonstrated anti-inflammatory and anti-fibrotic properties, making it a promising candidate for treating fibrotic diseases of the liver, kidney, and lungs. To optimize its therapeutic potential and ensure safety, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical. Stable isotope-labeled compounds, such as Fluorofenidone-d3, are indispensable tools for these studies.[1]

Fluorofenidone-d3, in which three hydrogen atoms are replaced by deuterium, serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Because it is chemically identical to Fluorofenidone, it exhibits the same behavior during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer. This co-analytical behavior enables precise quantification by correcting for variability in sample preparation and matrix-induced signal suppression or enhancement, leading to highly accurate and reliable pharmacokinetic data.[3]

Metabolic Pathway of Fluorofenidone

Studies in rats have shown that Fluorofenidone undergoes Phase I metabolism, primarily through oxidation.[4] The main metabolic pathways involve the hydroxylation of the methyl group to form 2-hydroxymethyl-Fluorofenidone (M1), which is then further oxidized to a carboxylic acid, forming 5-carboxyl-Fluorofenidone (M2).[5] These metabolites are then predominantly excreted in the urine.[4]

Figure 1: Metabolic Pathway of Fluorofenidone.